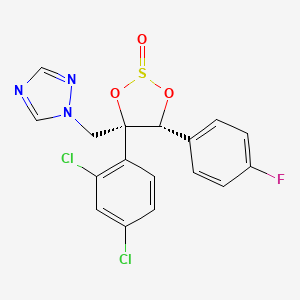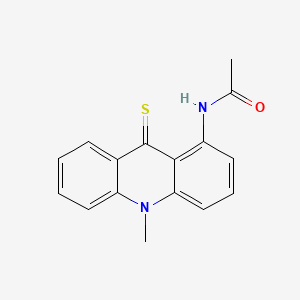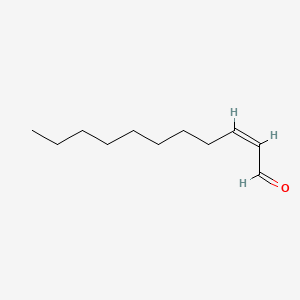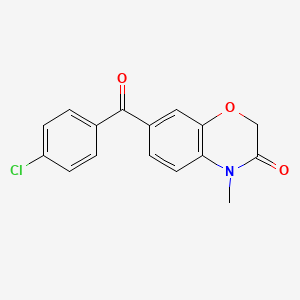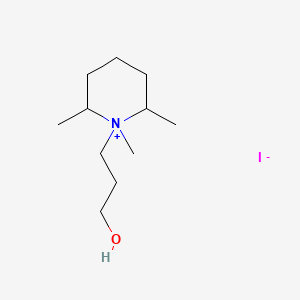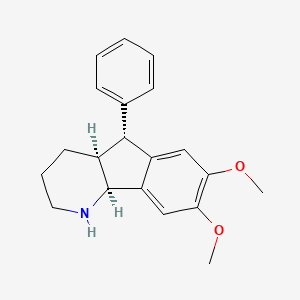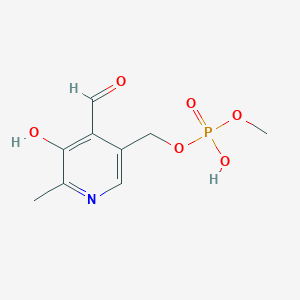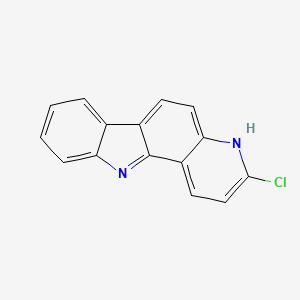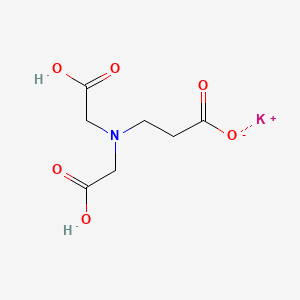
1,3,5-Triazine-1,3,5(2H,4H,6H)-triethanaminium, N,N,N',N',N'',N''-hexaethyl-2,4,6-trioxo-N,N',N''-tris(phenylmethyl)-, tribromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1,3,5-Triazine-1,3,5(2H,4H,6H)-triethanaminium, N,N,N’,N’,N’‘,N’‘-hexaethyl-2,4,6-trioxo-N,N’,N’'-tris(phenylmethyl)-, tribromide” is a complex organic compound belonging to the triazine family. Triazines are heterocyclic compounds that contain three nitrogen atoms in a six-membered ring. This particular compound is characterized by its unique structure, which includes multiple ethyl and phenylmethyl groups, as well as a tribromide component.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of “1,3,5-Triazine-1,3,5(2H,4H,6H)-triethanaminium, N,N,N’,N’,N’‘,N’‘-hexaethyl-2,4,6-trioxo-N,N’,N’'-tris(phenylmethyl)-, tribromide” typically involves the following steps:
Formation of the Triazine Ring: The triazine ring can be synthesized through the cyclization of appropriate precursors, such as cyanuric chloride.
Introduction of Ethyl and Phenylmethyl Groups: The ethyl and phenylmethyl groups can be introduced through alkylation reactions using suitable alkylating agents.
Tribromide Formation: The tribromide component can be introduced through bromination reactions using bromine or other brominating agents.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidized products.
Reduction: Reduction reactions can convert the compound into reduced forms with different functional groups.
Substitution: Substitution reactions can replace specific groups within the compound with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substituting Agents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazine derivatives with additional oxygen-containing groups.
Applications De Recherche Scientifique
Chemistry
Catalysis: The compound may serve as a catalyst or catalyst precursor in various chemical reactions.
Material Science: It could be used in the development of advanced materials with unique properties.
Biology
Biological Probes: The compound may be used as a probe to study biological processes and interactions.
Drug Development: It could be investigated for potential therapeutic applications.
Medicine
Diagnostic Agents: The compound may be used in diagnostic assays and imaging techniques.
Therapeutic Agents: It could be explored for its potential as a therapeutic agent in treating various diseases.
Industry
Polymer Production: The compound may be used in the synthesis of polymers with specific properties.
Coatings and Adhesives: It could be used in the formulation of coatings and adhesives with enhanced performance.
Mécanisme D'action
The mechanism of action of “1,3,5-Triazine-1,3,5(2H,4H,6H)-triethanaminium, N,N,N’,N’,N’‘,N’‘-hexaethyl-2,4,6-trioxo-N,N’,N’'-tris(phenylmethyl)-, tribromide” involves its interaction with molecular targets and pathways. This may include:
Binding to Enzymes: The compound may inhibit or activate specific enzymes.
Interacting with Receptors: It could bind to cellular receptors, modulating their activity.
Affecting Cellular Pathways: The compound may influence various cellular pathways, leading to specific biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3,5-Triazine Derivatives: Compounds with similar triazine rings but different substituents.
Ethylated Triazines: Triazine compounds with ethyl groups.
Phenylmethyl Triazines: Triazine compounds with phenylmethyl groups.
Uniqueness
“1,3,5-Triazine-1,3,5(2H,4H,6H)-triethanaminium, N,N,N’,N’,N’‘,N’‘-hexaethyl-2,4,6-trioxo-N,N’,N’'-tris(phenylmethyl)-, tribromide” is unique due to its specific combination of ethyl, phenylmethyl, and tribromide groups, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
132684-40-3 |
|---|---|
Formule moléculaire |
C42H63Br3N6O3 |
Poids moléculaire |
939.7 g/mol |
Nom IUPAC |
benzyl-[2-[3,5-bis[2-[benzyl(diethyl)azaniumyl]ethyl]-2,4,6-trioxo-1,3,5-triazinan-1-yl]ethyl]-diethylazanium;tribromide |
InChI |
InChI=1S/C42H63N6O3.3BrH/c1-7-46(8-2,34-37-22-16-13-17-23-37)31-28-43-40(49)44(29-32-47(9-3,10-4)35-38-24-18-14-19-25-38)42(51)45(41(43)50)30-33-48(11-5,12-6)36-39-26-20-15-21-27-39;;;/h13-27H,7-12,28-36H2,1-6H3;3*1H/q+3;;;/p-3 |
Clé InChI |
OSJICJZTZZQMEI-UHFFFAOYSA-K |
SMILES canonique |
CC[N+](CC)(CCN1C(=O)N(C(=O)N(C1=O)CC[N+](CC)(CC)CC2=CC=CC=C2)CC[N+](CC)(CC)CC3=CC=CC=C3)CC4=CC=CC=C4.[Br-].[Br-].[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


